N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,3,4-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrazole group, which is a five-membered ring with two nitrogen atoms. Pyrazole derivatives have been found to exhibit a wide range of biological activities . The compound also contains a thiophene group, which is a five-membered ring with one sulfur atom. Thiophene derivatives are known for their various biological and pharmacological activities. The compound also has a benzenesulfonamide group, which is often found in drugs and has various biological activities.
Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its structure. For example, the presence of the polar groups (like the sulfonamide group) could make the compound soluble in polar solvents .Scientific Research Applications
Corrosion Inhibition
N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,3,4-trimethylbenzenesulfonamide and its derivatives have demonstrated significant potential in corrosion inhibition. Research indicates that certain cationic Schiff surfactants, with a similar molecular structure, have shown excellent inhibition properties at very low concentrations, particularly in the corrosion of carbon steel in acidic environments. The adsorption of these inhibitors on carbon steel surfaces adheres to the Langmuir adsorption isotherm, illustrating their effectiveness in reducing corrosion rates through chemical adsorption mechanisms (Tawfik, 2015).
Anticancer Activity
Compounds with a structural resemblance to N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,3,4-trimethylbenzenesulfonamide have been studied for their potential as anticancer agents. Specifically, derivatives of benzensulfonamides have shown inhibitory effects against certain cancer-associated human carbonic anhydrase isoenzymes. These findings suggest that these compounds could be further developed into new anticancer drug candidates, highlighting their selective inhibition and potency against specific cancer cell lines (Gul et al., 2018), (Gul et al., 2016).
Photosensitizing Properties
Certain derivatives, particularly those related to zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, exhibit significant photosensitizing properties. These compounds have shown high singlet oxygen quantum yield, making them potentially suitable as Type II photosensitizers for the treatment of cancer in photodynamic therapy. This application leverages the ability of these compounds to generate reactive oxygen species under light exposure, which can be used to target and destroy cancer cells (Pişkin et al., 2020).
Antimicrobial Properties
The structural framework of N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,3,4-trimethylbenzenesulfonamide and its analogs has been explored for antimicrobial activities. Studies have indicated that certain synthesized derivatives exhibit excellent to moderate antimicrobial activities, particularly against bacterial strains, suggesting their potential use in developing new antimicrobial agents (Sojitra et al., 2016).
Safety And Hazards
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N,3,4-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-12-6-7-16(10-13(12)2)27(24,25)21(5)17-8-9-26-18(17)19(23)22-15(4)11-14(3)20-22/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXZEBOKLLJOEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,3,4-trimethylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.